N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that features a furan ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the furan ring followed by the introduction of the thiadiazole moiety. The final step usually involves the formation of the carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiadiazole ring can yield amines.
Scientific Research Applications
N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl-N-(propan-2-yl)propan-2-amine
- 2,5-furandicarboxylic acid
- Furan-2-carbonyl chloride
Uniqueness
N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its furan and thiadiazole rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these rings.
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-5-11-12(19-16-15-11)13(17)14-9(2)8-10-6-4-7-18-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQADVGQRXLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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